3-(Trifluoromethyl)thiophenol

Catalog No.
S774623
CAS No.
937-00-8
M.F
C7H5F3S
M. Wt
178.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Trifluoromethyl)thiophenol

CAS Number

937-00-8

Product Name

3-(Trifluoromethyl)thiophenol

IUPAC Name

3-(trifluoromethyl)benzenethiol

Molecular Formula

C7H5F3S

Molecular Weight

178.18 g/mol

InChI

InChI=1S/C7H5F3S/c8-7(9,10)5-2-1-3-6(11)4-5/h1-4,11H

InChI Key

SCURCOWZQJIUGR-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)S)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)S)C(F)(F)F

Synthesis:

3-(Trifluoromethyl)thiophenol is a versatile intermediate used in the synthesis of various organic compounds. One common method for its preparation involves the nucleophilic aromatic substitution (S_NAr) reaction of 1,3-difluorobenzene with sodium or potassium trifluoromethanesulfinate.

Material Science Applications:

  • Self-assembled monolayers (SAMs): 3-(Trifluoromethyl)thiophenol can be used to form SAMs on gold and other metal surfaces due to the strong interaction between the sulfur atom and the metal. These SAMs can be used to tailor the surface properties of materials, such as improving their wettability, corrosion resistance, and biocompatibility.
  • Organic electronics: 3-(Trifluoromethyl)thiophenol is a valuable building block for organic semiconductors due to its electron-withdrawing properties, which can influence the charge transport characteristics of organic devices.

Medicinal Chemistry Applications:

The trifluoromethyl group and thiol functionality in 3-(Trifluoromethyl)thiophenol can contribute to various biological activities, making it an attractive scaffold for drug discovery. Studies have explored its potential in the development of:

  • Antimicrobial agents: Derivatives of 3-(Trifluoromethyl)thiophenol have exhibited promising activity against various bacteria and fungi.
  • Anticancer agents: Certain modifications of 3-(Trifluoromethyl)thiophenol have shown potential for inhibiting the growth of cancer cells.

3-(Trifluoromethyl)thiophenol is an organic compound characterized by the molecular formula C7H5F3S. It is also referred to as 3-trifluoromethyl benzenethiol or 3-mercaptobenzotrifluoride. This compound features a trifluoromethyl group (-CF3) attached to a thiophenol structure, which imparts unique properties and reactivity to the molecule .

Types of Reactions

3-(Trifluoromethyl)thiophenol can undergo various chemical transformations:

  • Oxidation: It can be oxidized to form trifluoromethyl disulfides.
  • Reduction: Reduction reactions can yield different thiol derivatives.
  • Substitution: The trifluoromethyl group can participate in substitution reactions, leading to various substituted thiophenols .

Common Reagents and Conditions

Key reagents utilized in these reactions include:

  • Trifluoromethanesulfenamide
  • Trifluoromethyl phenyl sulfone
  • Sodium trifluoromethanesulfinate

These reagents facilitate the electrophilic trifluoromethylthiolation process essential for synthesizing derivatives of 3-(Trifluoromethyl)thiophenol .

Synthetic Routes

Several methods exist for synthesizing 3-(Trifluoromethyl)thiophenol:

  • Electrophilic Trifluoromethylthiolation: This method involves reacting thiols with trifluoromethanesulfenamide under specific conditions.
  • Visible Light Irradiation: Thiophenol can react with trifluoromethyl phenyl sulfone when exposed to visible light, facilitating S-trifluoromethylation .

Industrial Production

In an industrial context, large-scale synthesis typically employs optimized reaction conditions to maximize yield and purity. This may involve purification techniques such as distillation .

3-(Trifluoromethyl)thiophenol has diverse applications across several fields:

  • Chemistry: Serves as a reagent in organic synthesis and a building block for more complex molecules.
  • Biology: Used in studying biological systems and enzyme mechanisms.
  • Medicine: Functions as a precursor for synthesizing pharmaceuticals and biologically active compounds.
  • Industry: Applied in producing agrochemicals, dyes, and advanced materials .

Research indicates that 3-(Trifluoromethyl)thiophenol interacts with various biological targets through its electrophilic nature. The compound's ability to form disulfide bonds suggests potential roles in biochemical pathways involving protein folding and stability. Ongoing studies aim to elucidate these interactions further and explore its implications in drug design and development .

Several compounds share structural similarities with 3-(Trifluoromethyl)thiophenol. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
ThiophenolContains a thiol groupBasic structure without trifluoromethyl
2-TrifluoromethylthiophenolTrifluoromethyl group at position 2Different position affects reactivity
4-TrifluoromethylthiophenolTrifluoromethyl group at position 4Similar but may exhibit different properties
3-MercaptobenzotrifluorideSimilar sulfur-containing structureSlight variation in substituents

The unique trifluoromethyl group in 3-(Trifluoromethyl)thiophenol enhances its reactivity compared to other thiophenols, making it particularly valuable in synthetic applications .

XLogP3

3.5

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H227 (11.11%): Combustible liquid [Warning Flammable liquids];
H301+H311+H331 (22.22%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H301 (22.22%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (77.78%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (22.22%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (55.56%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (22.22%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (55.56%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (77.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

937-00-8

Wikipedia

3-(Trifluoromethyl)thiophenol

Dates

Modify: 2023-08-15

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